

Synthesis protocol for 2-Amino-4'-methoxyacetophenone hydrochloride

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Compound of Interest

Compound Name: 2-Amino-4'-methoxyacetophenone
hydrochloride

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An established and reliable method for synthesizing **2-Amino-4'-methoxyacetophenone hydrochloride** involves a three-step process commencing with the α -bromination of 4'-methoxyacetophenone. This is followed by the formation of a quaternary ammonium salt via the Delépine reaction, which is subsequently hydrolyzed to yield the final product. This protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

2-Amino-4'-methoxyacetophenone hydrochloride is a valuable organic building block and an important intermediate in the synthesis of various pharmaceutical compounds. The protocol detailed below is based on the Delépine reaction, which is a classic and effective method for preparing primary amines from alkyl halides. The synthesis begins with the selective bromination of the α -carbon of 4'-methoxyacetophenone, followed by reaction with hexamethylenetetramine and subsequent acid hydrolysis to produce the desired primary amine hydrochloride.

Reaction Scheme

The overall synthesis can be depicted in the following three stages:

- α -Bromination: 4'-methoxyacetophenone is brominated at the alpha position to yield 2-bromo-4'-methoxyacetophenone.

- Delépine Reaction (Salt Formation): The resulting α -bromo ketone reacts with hexamethylenetetramine to form a quaternary ammonium salt.
- Hydrolysis: The quaternary salt is hydrolyzed with ethanolic hydrochloric acid to give **2-Amino-4'-methoxyacetophenone hydrochloride**.

Quantitative Data Summary

The following table summarizes the reagents and their respective quantities for the synthesis, assuming a starting scale of 10 mmol of 4'-methoxyacetophenone.

Step	Reagent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount
1	4'-Methoxyacetophenone	150.17	10.0	1.0	1.50 g
1	Bromine (Br ₂)	159.81	10.0	1.0	0.51 mL (1.60 g)
1	Methanol	32.04	-	-	50 mL
2	2-Bromo-4'-methoxyacetophenone	229.06	10.0 (theoretical)	1.0	2.29 g
2	Hexamethylenetetramine	140.19	10.0	1.0	1.40 g
2	Diethyl Ether	74.12	-	-	130 mL
3	Quaternary Ammonium Salt	369.25	10.0 (theoretical)	1.0	3.69 g
3	Ethanol	46.07	-	-	220 mL
3	Concentrated HCl (37%)	36.46	~60	~6.0	6.0 mL

Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Bromine is highly corrosive and toxic. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step 1: Synthesis of 2-Bromo-4'-methoxyacetophenone

This protocol is adapted from a general method for the α -bromination of acetophenones.^[1]

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4'-methoxyacetophenone (1.50 g, 10.0 mmol) in 50 mL of methanol.
- **Bromination:** Cool the solution in an ice bath. Slowly add bromine (0.51 mL, 10.0 mmol) dropwise from the dropping funnel over 30 minutes with continuous stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.
- **Work-up:** Pour the reaction mixture into 200 mL of ice-cold water. The product, 2-bromo-4'-methoxyacetophenone, will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected yield is approximately 90%.

Step 2: Formation of the Quaternary Ammonium Salt (Delépine Reaction)

This procedure follows the general methodology of the Delépine reaction.^{[2][3][4]}

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve the 2-bromo-4'-methoxyacetophenone (2.29 g, 10.0 mmol) from the previous step in 130 mL of diethyl ether.
- **Addition of Hexamethylenetetramine:** To the stirred solution, add hexamethylenetetramine (1.40 g, 10.0 mmol) all at once.

- Reaction: Stir the mixture at room temperature for 12 hours. During this time, the quaternary ammonium salt will precipitate as a solid.
- Isolation: Collect the solid precipitate by vacuum filtration, wash it with 15 mL of diethyl ether, and dry it under reduced pressure.

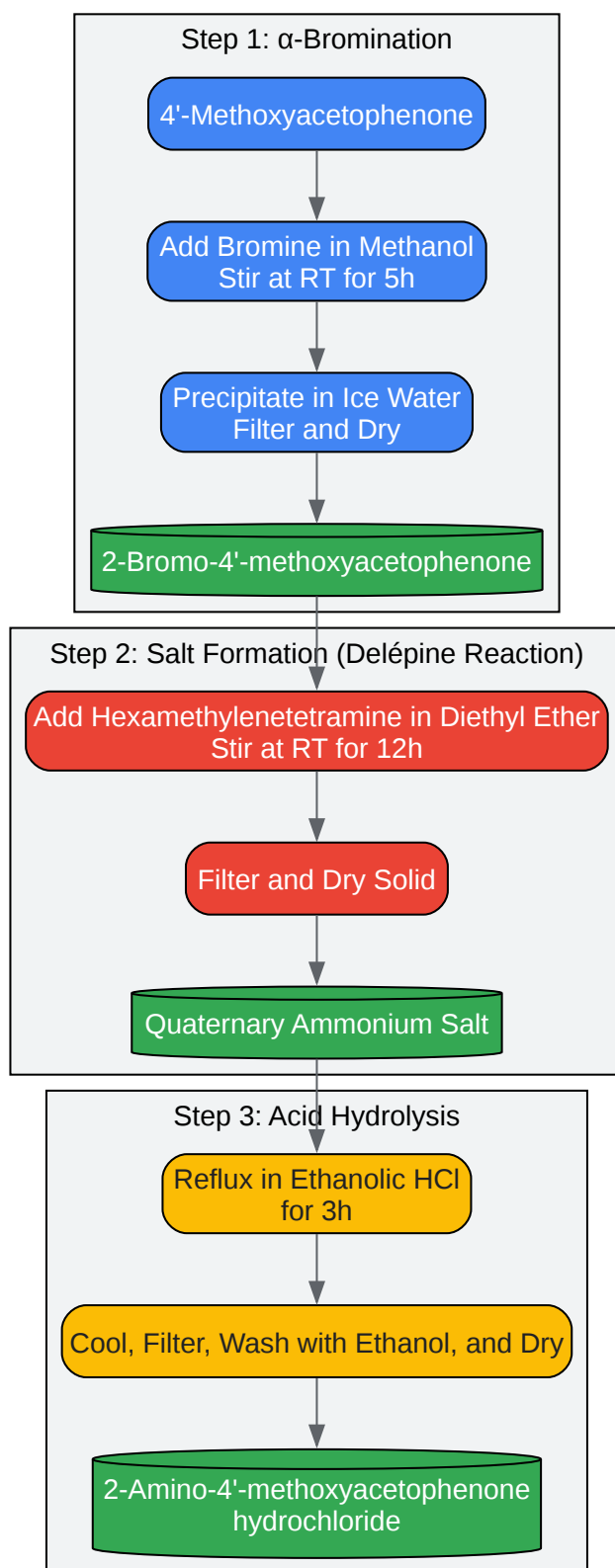
Step 3: Acid Hydrolysis to 2-Amino-4'-methoxyacetophenone hydrochloride

This final step hydrolyzes the salt to the desired primary amine hydrochloride.^{[2][3][4]}

- Reaction Setup: Place the dried quaternary salt in a 500 mL two-necked round-bottom flask fitted with a reflux condenser.
- Hydrolysis: Add 220 mL of ethanol, followed by the slow addition of 6.0 mL of concentrated hydrochloric acid.
- Reflux: Heat the mixture to reflux and maintain it for 3 hours. A solid product should form during this period.
- Cooling and Isolation: After the reflux is complete, cool the mixture to room temperature. Collect the precipitated solid, which is the crude **2-Amino-4'-methoxyacetophenone hydrochloride**, by vacuum filtration.
- Purification: Wash the collected solid with 20 mL of cold ethanol and dry it under vacuum to afford the pure product.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.



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Synthesis workflow for **2-Amino-4'-methoxyacetophenone hydrochloride**.

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